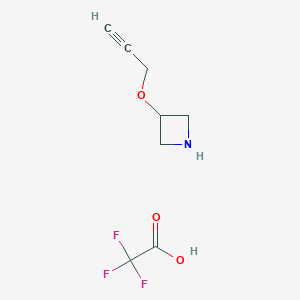
1-(Etilsulfonil)piperazina 2,2,2-trifluoroacetato
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate, has seen recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Industria Agroquímica
1-(Etilsulfonil)piperazina 2,2,2-trifluoroacetato: es un compuesto que se puede utilizar en la síntesis de agroquímicos. Sus derivados de trifluorometilpiridina (TFMP) se utilizan comúnmente en la protección de cultivos, ayudando a defender los cultivos contra las plagas. Las propiedades fisicoquímicas únicas del átomo de flúor combinadas con la parte de piridina contribuyen a las actividades biológicas de estos derivados .
Síntesis Farmacéutica
En la industria farmacéutica, los derivados de TFMP, que se pueden sintetizar utilizando This compound, son integrales en la creación de ingredientes farmacéuticos activos. Estos compuestos se han utilizado en varios productos farmacéuticos aprobados y muchos más están en ensayos clínicos .
Medicina Veterinaria
Similar a sus aplicaciones en los productos farmacéuticos humanos, los derivados de TFMP también se emplean en medicina veterinaria. Los derivados del compuesto se han utilizado en el desarrollo de productos veterinarios, lo que demuestra su versatilidad en diferentes campos de la ciencia de la salud .
Intermediarios de Síntesis Orgánica
El compuesto sirve como intermediario en la síntesis orgánica, particularmente en la creación de productos químicos orgánicos fluorados. Su función es crucial en el desarrollo de nuevos materiales y productos químicos que contienen flúor, lo cual es cada vez más importante en la investigación .
Ciencia de los Materiales
En la ciencia de los materiales, se exploran los derivados del compuesto por su potencial en el desarrollo de materiales funcionales. La incorporación de átomos de flúor puede alterar significativamente las propiedades de los materiales, lo que lleva a avances en este campo .
Estudios de Impacto Ambiental
This compound: también se puede estudiar por su impacto ambiental, particularmente en el contexto de su uso en agroquímicos y productos farmacéuticos. Comprender su degradación, bioacumulación y posibles efectos en los ecosistemas es crucial para las prácticas sostenibles .
Safety and Hazards
According to the safety data sheet, 1-(Ethylsulfonyl)piperazine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of various agrochemical and pharmaceutical ingredients . Therefore, its targets could be diverse, depending on the specific derivative being synthesized.
Mode of Action
It is known that this compound is used as a building block in the synthesis of various derivatives . The interaction with its targets and the resulting changes would depend on the specific derivative and its intended use.
Biochemical Pathways
It is known that derivatives of this compound are used in the agrochemical and pharmaceutical industries . Therefore, the affected pathways and their downstream effects could be diverse, depending on the specific derivative and its intended use.
Pharmacokinetics
It is known that this compound is used in the synthesis of various derivatives . The ADME properties and their impact on bioavailability would depend on the specific derivative and its intended use.
Result of Action
It is known that derivatives of this compound are used in the agrochemical and pharmaceutical industries . Therefore, the molecular and cellular effects would depend on the specific derivative and its intended use.
Action Environment
It is known that this compound is used in the synthesis of various derivatives . Therefore, the influence of environmental factors would depend on the specific derivative and its intended use.
Análisis Bioquímico
Biochemical Properties
1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate plays a significant role in biochemical reactions due to its reactivity and selectivity . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux .
Cellular Effects
The effects of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate exerts its effects through binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate vary with different dosages in animal models . At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit or activate key enzymes in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites . These interactions are essential for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria or nucleus, where it can exert its effects on cellular processes . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and activity in vivo.
Subcellular Localization
The subcellular localization of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is determined by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. The localization of the compound can influence its activity and function, as it may interact with different biomolecules in these compartments . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.
Propiedades
IUPAC Name |
1-ethylsulfonylpiperazine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.C2HF3O2/c1-2-11(9,10)8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGXAOHNTPVOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNCC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-15-6 | |
| Record name | Piperazine, 1-(ethylsulfonyl)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461874.png)


![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)

![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)

![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride](/img/structure/B1461886.png)


![5-Iodo-2,3-dihydro-[1,4]dioxino-[2,3-c]pyridine-8-carbaldehyde](/img/structure/B1461891.png)


